molecular formula C10H17N3O3S B10912978 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No.: B10912978
M. Wt: 259.33 g/mol
InChI Key: RZFDINULGDDBOB-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine and its hydrochloride salt (CAS 1820734-50-6) are chemical building blocks of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine amine scaffold sulfonylated with a 3,5-dimethylisoxazole group, a structure commonly employed in the design and synthesis of novel bioactive molecules . The specific molecular framework suggests potential application as a key intermediate in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the sulfonamide group can act as a critical pharmacophore. With a molecular formula of C10H17N3O3S for the freebase and C10H18ClN3O3S for the hydrochloride salt , it offers researchers a versatile synthon for further chemical exploration. The compound is typically characterized by its unique SMILES notation (NC1CCN(S(=O)(C2=C(C)ON=C2C)=O)CC1.[H]Cl) and is associated with safety data sheet information for proper handling in the laboratory. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is available for global shipping, often requiring cold-chain transportation to ensure stability .

Properties

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine

InChI

InChI=1S/C10H17N3O3S/c1-7-10(8(2)16-12-7)17(14,15)13-5-3-9(11)4-6-13/h9H,3-6,11H2,1-2H3

InChI Key

RZFDINULGDDBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with piperidin-4-amine in a nucleophilic substitution to form the target sulfonamide. This step requires a base to neutralize HCl generated during the reaction, often triethylamine (Et<sub>3</sub>N) or pyridine.

General Procedure:

  • Reactants: 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv), piperidin-4-amine (1.1 equiv).

  • Base: Et<sub>3</sub>N (2.0 equiv) or aqueous NaOH.

  • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

  • Conditions: Stirring at 0°C to room temperature for 4–8 hours.

  • Workup: Extraction with DCM, drying over Na<sub>2</sub>SO<sub>4</sub>, and purification via silica gel chromatography (ethyl acetate/petroleum ether).

Optimization Insights:

  • Catalyst Use: Adding 10 mol% 4-dimethylaminopyridine (DMAP) accelerates the reaction, reducing completion time to 1–2 hours.

  • Solvent Impact: Polar aprotic solvents like acetonitrile improve solubility of intermediates, whereas chloroform minimizes side reactions.

One-Pot Synthesis Variations

Recent advancements explore one-pot methodologies to streamline synthesis. For example, in situ generation of the sulfonyl chloride avoids isolation steps, though this approach risks hydrolysis side reactions. A representative protocol involves:

  • Concurrent sulfochlorination of 3,5-dimethylisoxazole and immediate reaction with piperidin-4-amine.

  • Conditions: Chlorosulfonic acid (1.5 equiv), piperidin-4-amine (1.1 equiv), Et<sub>3</sub>N (3.0 equiv) in THF at 40°C for 6 hours.

This method achieves moderate yields (50–65%) due to competing hydrolysis but reduces processing time.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Method Reactants Conditions Yield Advantages Limitations
Stepwise Synthesis 3,5-Dimethylisoxazole, ClSO<sub>3</sub>H, piperidin-4-amine0°C → rt, DCM/Et<sub>3</sub>N70–85%High purity, scalableMulti-step, time-intensive
One-Pot Synthesis 3,5-Dimethylisoxazole, ClSO<sub>3</sub>H, piperidin-4-amine40°C, THF/DMAP50–65%Reduced isolation stepsLower yield, impurity challenges

Mechanistic Considerations

The reaction mechanism proceeds via a two-stage pathway:

  • Electrophilic Sulfonation: Chlorosulfonic acid reacts with 3,5-dimethylisoxazole to form a sulfonyl chloride intermediate, stabilized by resonance from the isoxazole’s oxygen and nitrogen atoms.

  • Nucleophilic Attack: Piperidin-4-amine’s primary amine group displaces the chloride ion, forming a sulfonamide bond. Et<sub>3</sub>N scavenges HCl, shifting the equilibrium toward product formation.

Side Reactions:

  • Hydrolysis: Sulfonyl chloride intermediates may hydrolyze to sulfonic acids in aqueous conditions, necessitating anhydrous environments.

  • Bis-Sulfonylation: Excess sulfonyl chloride can lead to disubstitution, though piperidin-4-amine’s single amine group mitigates this risk.

Scalability and Industrial Relevance

Gram-Scale Synthesis

A scaled-up procedure (10 mmol scale) demonstrates practical viability:

  • Reactants: 3,5-Dimethylisoxazole-4-sulfonyl chloride (10 mmol), piperidin-4-amine (11 mmol).

  • Conditions: Et<sub>3</sub>N (20 mmol) in acetonitrile (20 mL), stirred at rt for 12 hours.

  • Yield: 78% after column chromatography .

Chemical Reactions Analysis

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications/Notes References
1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine (hydrochloride salt) C₁₀H₁₈ClN₃O₃S 295.78 Piperidine core, sulfonyl-linked isoxazole, amine group Likely bioactive due to sulfonamide and amine motifs; hydrochloride improves solubility
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₁H₁₅N₃O₅S 301.32 Piperidine core, sulfonyl-linked isoxazole, carboxylic acid group Carboxylic acid may enhance metal chelation or hydrogen bonding; altered solubility vs. amine
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-amine C₁₁H₁₈N₄O₂ 309.29 Piperidine core, methyl-linked isoxazole, amine group Reduced polarity vs. sulfonyl derivatives; potential CNS activity due to lipophilicity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline C₁₀H₁₅N₃O₅S 289.31 Proline core (five-membered ring), sulfonyl-linked isoxazole, carboxylic acid group Conformationally constrained; amino acid derivative with ergogenic or metabolic applications
4-(1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl)-N-(3,5-dimethylphenyl)pyrimidin-2-amine C₃₁H₃₆F₃N₇ 563.66 Piperidine linked to imidazole, trifluoromethylphenyl, pyrimidine High molecular weight; likely targets protein-protein interactions or kinases

Key Structural Differences and Implications

Sulfonyl vs. Methyl Linkage :

  • The sulfonyl group in the target compound and its carboxylic acid analogue () introduces polarity and hydrogen-bonding capacity, enhancing interactions with biological targets compared to the methyl-linked analogue (). This difference may influence solubility, with sulfonyl derivatives likely more water-soluble.

Amine vs. Carboxylic Acid Functional Groups :

  • The primary amine in the target compound (pKa ~10–11) confers basicity, favoring protonation under physiological conditions, whereas the carboxylic acid (pKa ~4–5) in the piperidine-4-carboxylic acid derivative () is deprotonated at neutral pH. This alters membrane permeability and binding to charged targets.

Core Ring Modifications :

  • Replacement of piperidine with proline () introduces a five-membered ring with a secondary amine and carboxylic acid, restricting conformational flexibility. This could affect target selectivity in enzyme inhibition or receptor modulation.

Complexity and Molecular Weight :

  • The trifluoromethylphenyl-imidazole-pyrimidine derivative () exemplifies increased molecular complexity and weight (>500 g/mol), which may reduce oral bioavailability but enhance specificity for hydrophobic binding pockets.

Biological Activity

1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-amine, also known by its CAS number 697258-72-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H16N2O5S
  • Molecular Weight : 288.32 g/mol
  • CAS Number : 697258-72-3

This compound primarily acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammatory responses. Inhibition of mPGES-1 can lead to reduced levels of PGE2, which is beneficial in conditions characterized by excessive inflammation .

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related piperidine derivative demonstrated an IC50 value of 7 nM in inhibiting PGE2 synthesis in human whole blood assays without affecting COX enzymes at higher concentrations .

Anticonvulsant Properties

In studies evaluating anticonvulsant activity, derivatives of piperidine have shown promising results. For example, certain piperidine compounds were reported to have anticonvulsant effects comparable to established treatments like valproic acid . This suggests that this compound may also possess similar properties.

Study on mPGES-1 Inhibition

A study focused on the inhibition of mPGES-1 demonstrated that this compound effectively reduced PGE2 levels in vitro. The compound's selectivity for mPGES-1 over COX enzymes was highlighted as a significant advantage for reducing potential side effects associated with non-selective NSAIDs .

Pharmacokinetics

Preliminary pharmacokinetic data suggest favorable absorption and distribution characteristics for related compounds. For instance, oral bioavailability was observed to be around 74% in canine models, indicating potential for effective systemic delivery .

Data Summary Table

PropertyValue
Molecular FormulaC11H16N2O5S
Molecular Weight288.32 g/mol
CAS Number697258-72-3
IC50 (mPGES-1 inhibition)7 nM
Oral Bioavailability (Dog)74%

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